
Barbinervic acid
Vue d'ensemble
Description
Barbinervic acid (BBA), a pentacyclic triterpenoid (C30H48O5), is primarily isolated from Eugenia punicifolia (Myrtaceae), Diospyros kaki (Ebenaceae), and Gardenia jasminoides (Rubiaceae) . It exhibits diverse pharmacological activities, including vasodilation via nitric oxide (NO)-dependent pathways (IC50 = 30 µM in renal arteries) , glutaminase inhibition (IC50 = 14 µM) , and antibacterial effects (MIC = 32 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae) . Structurally, BBA interacts with neuronal nitric oxide synthase (nNOS) through hydrogen bonds (Tyr706, Asn569) and hydrophobic interactions (Trp678) . Its seasonal variation in E. punicifolia leaves shows higher yields in Amazonian summer (38.66 µg/mL) compared to winter (13.62 µg/mL) .
Méthodes De Préparation
Barbinervic acid can be isolated from the leaves of Diospyros kaki using high-speed countercurrent chromatography (HSCCC). The solvent system used for this separation typically consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 . This method allows for the efficient separation and purification of this compound along with its epimer, rotungenic acid .
Analyse Des Réactions Chimiques
Barbinervic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Cardiovascular Applications
Recent studies have highlighted the vasodilatory effects of barbinervic acid, suggesting its potential role in treating cardiovascular diseases.
- Vasodilator Effects : Research indicates that this compound can significantly reduce renal tonus induced by norepinephrine (NA) in a nitric oxide (NO)-dependent manner, with an IC50 value of 30 μM. It also induces rapid relaxation in precontracted aorta tissues . Specifically, it has been shown to decrease isometric tension in rat renal arteries and thoracic aorta, indicating promising applications in managing hypertension and other cardiovascular conditions .
- Molecular Interactions : In silico studies have identified two potential active sites for interactions between this compound and nitric oxide synthase (nNOS), which may elucidate the mechanisms behind its vasodilatory effects. Molecular docking studies revealed interactions primarily through Van der Waals forces and hydrogen bonds, suggesting a complex relationship between the compound and vascular function .
Antibacterial Activity
This compound also exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Inhibition of Bacterial Growth : Extracts containing this compound have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 μg/mL, with minimum bactericidal concentrations (MBC) between 64 and 256 μg/mL .
- Mechanisms of Action : The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, the compound's presence in extracts that inhibit bacterial growth suggests it may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.
Molecular Modeling Studies
Molecular modeling has been employed to better understand the pharmacokinetics and interactions of this compound.
- Computational Analysis : Using software like Spartan 14 and MolDock, researchers have conducted conformational analyses to identify stable structures of this compound. These studies revealed important physicochemical properties such as polar surface area and hydrogen bond donors/acceptors that could influence its bioactivity .
- Predictive Insights : The findings from molecular modeling provide insights into how this compound may interact with biological targets at the molecular level, potentially guiding future drug development efforts aimed at enhancing its therapeutic efficacy.
Summary Table of Applications
Mécanisme D'action
The mechanism of action of barbinervic acid involves its inhibition of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine . By inhibiting glutaminase, this compound can reduce the production of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegenerative diseases . This inhibition helps protect neurons from damage and supports their survival . The molecular targets and pathways involved in this process include the glutaminase enzyme and the associated metabolic pathways .
Comparaison Avec Des Composés Similaires
The following table summarizes key comparisons between Barbinervic acid and structurally or functionally related triterpenoids:
Key Findings:
Potency in Glutaminase Inhibition : BBA and Rotungenic acid exhibit 10–50× higher potency than Ursolic acid, making them promising leads for neurodegenerative diseases .
Vasodilatory Mechanism: Unlike Ursolic or Oleanolic acids, BBA uniquely modulates NO synthase via direct interactions with nNOS residues, enhancing vascular relaxation .
Structural Advantages: BBA’s hydroxyl and carboxyl groups facilitate stronger binding to enzymes like nNOS and glutaminase compared to non-polar analogs (e.g., Ursolic acid) .
Antibacterial Scope: BBA shows moderate activity against Gram-negative pathogens, whereas Oleanolic acid is less effective .
Pharmacokinetic and Toxicity Profile
This compound complies with Lipinski’s Rule of Five (molecular weight = 488.7 g/mol, logP ≈ 5.2), indicating good oral bioavailability . In silico ADMET screening reveals low risks of mutagenicity, irritation, and reproductive toxicity . However, its moderate solubility in polar solvents may limit formulation flexibility compared to Ursolic acid, which has better aqueous solubility .
Research Implications and Limitations
While BBA’s multitarget activity (e.g., nNOS, glutaminase) positions it as a versatile therapeutic candidate, challenges include:
- Seasonal variability in plant sources affecting yield .
- Limited in vivo data on long-term toxicity and metabolism.
- Structural optimization needed to enhance solubility and specificity.
Comparatively, Rotungenic acid’s higher glutaminase inhibition and Ursolic acid’s broader anticancer applications highlight the need for context-driven compound selection .
Activité Biologique
Barbinervic acid is a triterpenoid compound that has garnered attention for its diverse biological activities. Isolated from various plant sources, including Eugenia punicifolia and Psychotria succulenta, this compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a triterpene. Its structure includes multiple hydroxyl groups, which are believed to contribute to its bioactivity. The compound acts as a glutaminase inhibitor with an IC50 value of 14 μM, indicating its potential role in the treatment of neurodegenerative diseases by modulating glutamate levels in the brain .
Pharmacological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) in various cell models . This activity suggests its potential use in preventing oxidative damage associated with chronic diseases.
2. Antibacterial Activity
This compound has demonstrated antibacterial effects against several pathogenic bacteria. In studies involving extracts from Psychotria succulenta, this compound was part of a group of compounds that exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . These findings support its traditional use in treating microbial infections.
3. Neuroprotective Effects
The compound's ability to inhibit glutaminase suggests neuroprotective potential. In vitro studies have shown that this compound can mitigate cellular damage induced by oxidative stress, indicating its possible application in neurodegenerative conditions like Alzheimer's disease .
Case Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing intracellular antioxidant defenses .
Case Study 2: Antimicrobial Efficacy
In another study focusing on Psychotria succulenta, extracts containing this compound were evaluated for their antimicrobial properties. The extracts exhibited strong antibacterial activity, supporting the use of this plant in traditional medicine for treating infections .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Barbinervic Acid's vascular effects?
- Methodology : this compound (BBA) has been studied using ex vivo rat renal circulation and thoracic aortic ring preparations. For renal circulation, Sprague Dawley rats (3–4 months old) are perfused with Krebs-Hepes solution, and cumulative concentration-response curves are constructed after pre-contraction with norepinephrine (1 µM) . In aortic ring studies (Wistar rats), pre-contraction with phenylephrine (1 µM) is followed by endothelial removal via mechanical friction to assess NO-dependent mechanisms . Key parameters include IC50 values (e.g., 30 µM for BBA in renal circulation) and statistical validation via paired/unpaired t-tests .
Q. How does this compound modulate nitric oxide (NO) signaling in vascular tissues?
- Mechanistic Insights : BBA induces vasodilation via NO-dependent pathways. In rat aortic rings, pre-treatment with L-NAME (100 µM, NO synthase inhibitor) or ODQ (10 µM, sGC inhibitor) significantly reduces BBA's relaxant effects, confirming NO-sGC-cGMP pathway involvement . Computational docking (MolDock) further suggests BBA binds to nNOS at two active sites (coordinates x = 18.67, y = 5.46, z = 56.52), potentially stabilizing NO production .
Q. What chromatographic techniques are validated for isolating this compound from plant sources?
- Isolation Protocol : Eugenia punicifolia leaves are extracted with dichloromethane (DCM), followed by silica gel column chromatography using a hexane:ethyl acetate gradient (95:5 to 0:100). Fractions 28–35 yield BBA as a methanol-soluble precipitate, characterized via IR, HRESIMS, and NMR (¹H/¹³C at 500/125 MHz) . Purity is confirmed via HPLC (≥98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual vasoconstrictor/vasodilator effects?
- Data Analysis : BBA exhibits concentration-dependent duality. At 10–30 µM, it enhances norepinephrine-induced renal vasoconstriction, while 70 µM induces rapid relaxation in pre-contracted tissues. This dichotomy may arise from tissue-specific receptor interactions (e.g., endothelial vs. smooth muscle targets). Methodologically, paired experiments with intact vs. denuded endothelia and inhibitor co-treatment (e.g., L-NAME) are critical .
Q. What computational strategies improve the prediction of this compound's drug-likeness?
- In Silico Workflow : Use MolDock with HF/6-31G*-optimized BBA structures for nNOS docking (PDB:3N5W). Prioritize docking poses with hydrogen bonds (e.g., Glu592, Trp587) and hydrophobic interactions . ADMET screening via Osiris software evaluates drug-likeness, highlighting BBA's moderate LogP (2.8) and low mutagenic risk but potential hepatotoxicity .
Q. Why does this compound show limited activity in ursane-type triterpene structure-activity relationship (SAR) studies?
- SAR Limitations : Unlike ursolic acid, BBA's C-28 carboxyl group and hydroxylation pattern (e.g., C-2, C-3) may reduce membrane permeability or receptor affinity. Comparative studies with analogs (e.g., rotungenic acid) using HSCCC separation and bioassays are recommended to identify critical functional groups .
Q. Methodological Recommendations
Q. How should researchers validate this compound's purity and stability in long-term studies?
- Quality Control : Monitor melting point (278–280°C), optical rotation ([α]D), and NMR shifts (e.g., δ 5.28 for H-12 in ¹H NMR). Store at 4°C in anhydrous DMSO (≤0.7% v/v) to prevent degradation .
Q. What statistical frameworks are robust for analyzing this compound's dose-response variability?
Propriétés
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-JGLQYCRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982740 | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64199-78-6 | |
Record name | Barbinervic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARBINERVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.